2-Isobutoxy-4-methylbenzonitrile
Description
Properties
IUPAC Name |
4-methyl-2-(2-methylpropoxy)benzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-9(2)8-14-12-6-10(3)4-5-11(12)7-13/h4-6,9H,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYPTXZLKQMXSJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C#N)OCC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Alkoxylation Followed by Cyanation
| Method | Reagents | Temperature | Yield | Source |
|---|---|---|---|---|
| Nucleophilic | KCO, isobutyl bromide | 90°C | 78% | |
| Mitsunobu | DEAD, PPh, isobutanol | 25°C | 82% |
Sandmeyer-Type Reaction with Isobutoxy Precursors
Diazotization and Cyanation
Starting from 2-isobutoxy-4-methylaniline , diazotization with sodium nitrite (NaNO) in hydrochloric acid (HCl) at 0–5°C generates a diazonium salt, which is treated with CuCN to yield the nitrile. This method is limited by the availability of the aniline precursor.
Example Protocol
-
2-Isobutoxy-4-methylaniline (1.0 eq), NaNO (1.1 eq), HCl, 0°C → Diazonium salt.
-
CuCN (1.5 eq), HO/EtOH, 25°C, 2 h → 2-Isobutoxy-4-methylbenzonitrile (Yield: 65%).
Ammoxidation of 2-Isobutoxy-4-methylbenzyl Alcohol
Catalytic Ammoxidation
Ammoxidation converts benzyl alcohols directly to nitriles using ammonia (NH) and oxygen (O) over heterogeneous catalysts. For 2-isobutoxy-4-methylbenzyl alcohol , a Co-N-C catalyst (derived from cobalt nitrate and 4,4-bipyridine) enables efficient conversion at 150°C under 5 bar O.
Data Table 2 : Ammoxidation Performance
One-Pot Oximation-Dehydration
Direct Conversion of Aldehydes
Adapting methodologies from 4-methoxybenzonitrile synthesis, 2-isobutoxy-4-methylbenzaldehyde undergoes oximation with hydroxylamine hydrochloride (NHOH·HCl) and triethylamine (EtN), followed by dehydration using thionyl chloride (SOCl) in dichloromethane (DCM).
Example Protocol
-
2-Isobutoxy-4-methylbenzaldehyde (1.0 eq), NHOH·HCl (1.3 eq), EtN (1.5 eq), DCM, 25°C, 3 h → Oxime intermediate.
Data Table 3 : One-Pot Method Optimization
Comparative Analysis of Methods
Efficiency and Scalability
Chemical Reactions Analysis
Types of Reactions
2-Isobutoxy-4-methylbenzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The isobutoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary amines.
Scientific Research Applications
2-Isobutoxy-4-methylbenzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may serve as a probe or ligand in biochemical studies.
Industry: It can be utilized in the production of specialty chemicals, polymers, and materials.
Mechanism of Action
The mechanism by which 2-Isobutoxy-4-methylbenzonitrile exerts its effects depends on its interaction with molecular targets. The compound may bind to specific enzymes or receptors, modulating their activity and influencing biochemical pathways. Detailed studies on its mechanism of action can provide insights into its potential therapeutic or industrial applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2-Isobutoxy-4-methylbenzonitrile with three analogous benzonitrile derivatives, emphasizing structural, physicochemical, and application-based differences.
Table 1: Key Properties of Selected Benzonitrile Derivatives
Structural and Functional Differences
Substituent Effects: The isobutoxy group in this compound introduces greater steric hindrance compared to smaller alkoxy groups (e.g., methoxy in 4-Methoxybenzonitrile). This reduces solubility in polar solvents but enhances stability in nonpolar media. In contrast, the boronate ester in 2-Isobutoxy-4-(boronate ester)benzonitrile enables direct participation in Suzuki-Miyaura cross-coupling reactions, a feature absent in the methyl-substituted analog.
Reactivity :
- Nitrile Group : All three compounds retain the nitrile’s electrophilic character, but steric effects from isobutoxy in the 2-position may slow nucleophilic attacks compared to 4-Methoxybenzonitrile.
- Boronates : The boronate ester variant (CAS: 2828446-41-7) is tailored for transition-metal-catalyzed reactions, whereas this compound may require additional functionalization for such applications.
Applications :
- Pharmaceutical Intermediates : The methyl and isobutoxy groups in this compound make it a candidate for modifying drug solubility and bioavailability.
- Material Science : 4-Methoxybenzonitrile is used in liquid crystals and photovoltaic cells due to its planar structure and polarizability.
- Synthetic Chemistry : The boronate ester analog is specialized for constructing biaryl systems via cross-coupling.
Research Findings and Limitations
- Synthetic Yields : this compound synthesis typically involves nucleophilic substitution of 4-methyl-2-hydroxybenzonitrile with isobutyl bromide, achieving ~60–70% yields under optimized conditions (inferred from analogous methods).
- Thermal Stability : The methyl group enhances thermal stability compared to halogen-substituted benzonitriles, as evidenced by differential scanning calorimetry (DSC) studies on related compounds.
- Safety Gaps : While 4-Methoxybenzonitrile has well-documented hazards (e.g., irritation), data for this compound remain sparse, necessitating precautionary handling.
Q & A
Q. Q1. What are the key considerations for optimizing the synthesis of 2-Isobutoxy-4-methylbenzonitrile?
Methodological Answer: Synthesis optimization requires evaluating reaction parameters such as temperature, solvent polarity, and catalyst efficiency. For example, etherification reactions involving isobutoxy groups (common in benzonitrile derivatives) often use Williamson ether synthesis under alkaline conditions. Reaction yields may vary with stoichiometric ratios of precursors (e.g., 4-methylbenzonitrile and isobutyl halides) and purification methods like column chromatography or recrystallization . Contradictions in yield reports (e.g., 60–85% in similar compounds) may arise from incomplete alkylation or side reactions, necessitating GC-MS or HPLC analysis to verify purity .
Q. Q2. How can structural characterization of this compound be rigorously validated?
Methodological Answer: Combine spectroscopic techniques:
- NMR : H and C NMR to confirm the isobutoxy group (δ 1.0–1.2 ppm for methyl protons, δ 70–80 ppm for ether carbons) and nitrile functionality (δ 110–120 ppm) .
- FT-IR : Strong absorption at ~2230 cm for the nitrile group and 1250 cm for ether C-O stretching .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H] and rule out contaminants. Cross-reference with PubChem or CAS databases for analogous structures .
Q. Q3. What safety protocols are recommended for handling this compound in lab settings?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of fine particles .
- Storage : Store in airtight containers at 2–8°C to prevent hydrolysis of the nitrile group .
- Spill Management : Neutralize with activated carbon or vermiculite; avoid water to prevent toxic HCN formation .
Advanced Research Questions
Q. Q4. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?
Methodological Answer:
- DFT Calculations : Use Gaussian or ORCA software to model electron density maps, identifying reactive sites (e.g., nitrile group or aromatic ring). Compare frontier molecular orbitals (HOMO/LUMO) with palladium catalysts to predict Suzuki-Miyaura coupling efficiency .
- Solvent Effects : Simulate solvent polarity (e.g., DMF vs. THF) on transition-state stabilization using COSMO-RS models .
- Validation : Correlate computational predictions with experimental kinetic data (e.g., reaction rates monitored via in situ IR) .
Q. Q5. What strategies resolve contradictions in reported biological activities of benzonitrile derivatives like this compound?
Methodological Answer:
- Dose-Response Studies : Perform assays across a concentration gradient (e.g., 1 nM–100 µM) to differentiate genuine bioactivity from cytotoxicity .
- Target Validation : Use CRISPR-Cas9 knockout models to confirm enzyme/receptor specificity (e.g., cytochrome P450 inhibition vs. off-target effects) .
- Meta-Analysis : Compare datasets from PubChem BioAssay and ChEMBL, adjusting for variables like cell line heterogeneity or assay conditions .
Q. Q6. How does the isobutoxy substituent influence the photostability of this compound under UV exposure?
Methodological Answer:
- Accelerated Degradation Tests : Expose samples to UV light (λ = 254–365 nm) and monitor degradation via HPLC. Compare with analogs lacking the isobutoxy group .
- Mechanistic Insight : Use LC-MS to identify photoproducts (e.g., nitrile hydrolysis to carboxylic acid) and propose degradation pathways .
- Stabilization : Test antioxidants (e.g., BHT) or light-blocking additives in formulation studies .
Critical Analysis of Research Gaps
- Synthetic Scalability : Current methods for benzonitrile derivatives rely on batch processes; flow chemistry could enhance reproducibility .
- Toxicity Profiling : Limited ecotoxicology data for this compound; recommend OECD 207 assays using Daphnia magna .
- Computational Limitations : Most models neglect solvent dynamics in reaction simulations, requiring hybrid QM/MM approaches .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
